3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 690684-79-8
VCID: VC5419597
InChI: InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19)
SMILES: CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one

CAS No.: 690684-79-8

Cat. No.: VC5419597

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37

* For research use only. Not for human or veterinary use.

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one - 690684-79-8

Specification

CAS No. 690684-79-8
Molecular Formula C14H18N2O2S
Molecular Weight 278.37
IUPAC Name 3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19)
Standard InChI Key WBTQCSTUWNHFHY-UHFFFAOYSA-N
SMILES CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a quinazolin-4(3H)-one scaffold modified with a thiol group and a 3-isopropoxypropyl side chain. Key physicochemical properties include:

PropertyValue
CAS Number690684-79-8
Molecular FormulaC14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight278.37 g/mol
IUPAC Name3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
SMILESCC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S
SolubilityNot publicly available
StabilityStable under recommended storage

The isopropoxypropyl group enhances lipophilicity, potentially improving membrane permeability, while the thiol moiety enables redox interactions and protein binding .

Synthesis Methods

The compound is synthesized via two primary routes:

Conventional Heating

Reaction of 2-aminobenzoic acid derivatives with isothiocyanates under reflux conditions yields the quinazolinone core. Subsequent alkylation with 3-isopropoxypropyl bromide introduces the side chain .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yields (up to 95%) compared to conventional methods . A comparative analysis is shown below:

MethodReaction TimeYield
Conventional Heating6–8 hours70–75%
Microwave Irradiation20–30 minutes90–95%

The microwave approach is favored for its efficiency and scalability .

Biological Activities

Quinazolinones are pharmacologically versatile, and this derivative exhibits promising activities:

Anti-Inflammatory Activity

The thiol group mediates inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Antimicrobial Effects

In vitro studies against Staphylococcus aureus and Escherichia coli show moderate activity (MIC: 32–64 µg/mL), attributed to disruption of bacterial cell membrane integrity.

Applications in Medicinal Chemistry

This quinazolinone derivative serves as a scaffold for developing:

  • EGFR Inhibitors: Potential use in non-small cell lung cancer therapy.

  • Antimicrobial Agents: Structural optimization could enhance potency against multidrug-resistant pathogens .

  • Anti-Inflammatory Drugs: Thiol-mediated redox modulation offers a novel mechanism for treating chronic inflammation.

Comparative Analysis with Analogues

Modifications to the quinazolinone core significantly alter bioactivity:

CompoundSubstituentsKey Activity
2,3-Diphenylquinazolin-4-one Phenyl groups at 2,3-positionsWeak CA inhibition (IC₅₀ > 50 µM)
7-Chloro derivativeChlorine at 7-positionEnhanced anticancer activity (IC₅₀: 5–8 µM)
3-Allyl derivative Allyl group at 3-positionModerate antimicrobial effects

The isopropoxypropyl-thiol combination in 690684-79-8 provides a balance of lipophilicity and reactivity, distinguishing it from analogues.

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